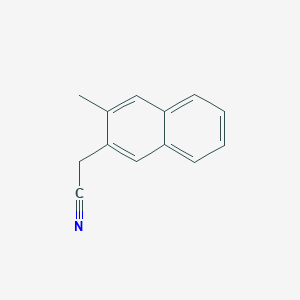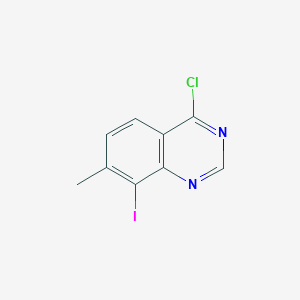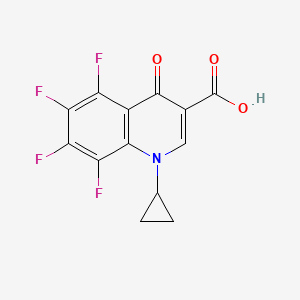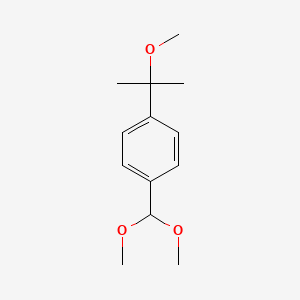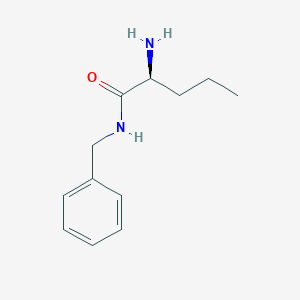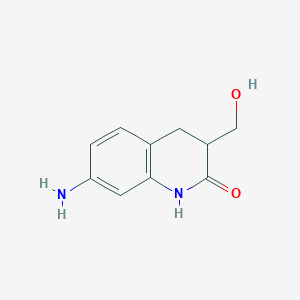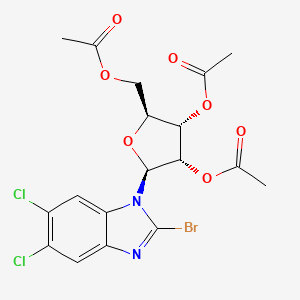
2-Bromo-5,6-dichloro-1-(2,3,5-tri-O-acetyl--L-ribofuranosyl)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5,6-dichloro-1-(2,3,5-tri-O-acetyl--L-ribofuranosyl)-1H-benzimidazole is a synthetic organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5,6-dichloro-1-(2,3,5-tri-O-acetyl--L-ribofuranosyl)-1H-benzimidazole typically involves multiple steps:
Bromination and Chlorination: The starting benzimidazole compound undergoes bromination and chlorination to introduce the bromo and chloro substituents at the 2, 5, and 6 positions, respectively.
Glycosylation: The ribofuranosyl moiety is introduced through a glycosylation reaction, where the benzimidazole derivative reacts with a protected ribofuranose derivative under acidic or basic conditions.
Acetylation: The hydroxyl groups of the ribofuranosyl moiety are acetylated using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring.
Reduction: Reduction reactions may target the halogen substituents, leading to dehalogenation.
Substitution: Nucleophilic substitution reactions can occur at the bromo and chloro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Dehalogenated benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-5,6-dichloro-1-(2,3,5-tri-O-acetyl--L-ribofuranosyl)-1H-benzimidazole involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound may exert its effects through inhibition or activation of these targets, leading to downstream biological effects.
Comparison with Similar Compounds
Similar Compounds
2-bromo-5,6-dichloro-1H-benzimidazole: Lacks the ribofuranosyl moiety.
5,6-dichloro-1-(2,3,5-tri-O-acetyl-beta-L-ribofuranosyl)-1H-benzimidazole: Lacks the bromo substituent.
2-bromo-1-(2,3,5-tri-O-acetyl-beta-L-ribofuranosyl)-1H-benzimidazole: Lacks the chloro substituents.
Uniqueness
The presence of both bromo and chloro substituents, along with the ribofuranosyl moiety, makes 2-Bromo-5,6-dichloro-1-(2,3,5-tri-O-acetyl--L-ribofuranosyl)-1H-benzimidazole unique. This combination of functional groups may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C18H17BrCl2N2O7 |
|---|---|
Molecular Weight |
524.1 g/mol |
IUPAC Name |
[(2S,3S,4S,5S)-3,4-diacetyloxy-5-(2-bromo-5,6-dichlorobenzimidazol-1-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C18H17BrCl2N2O7/c1-7(24)27-6-14-15(28-8(2)25)16(29-9(3)26)17(30-14)23-13-5-11(21)10(20)4-12(13)22-18(23)19/h4-5,14-17H,6H2,1-3H3/t14-,15-,16-,17-/m0/s1 |
InChI Key |
YOHBOWGRGQAKAT-QAETUUGQSA-N |
Isomeric SMILES |
CC(=O)OC[C@H]1[C@@H]([C@@H]([C@H](O1)N2C3=CC(=C(C=C3N=C2Br)Cl)Cl)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C3=CC(=C(C=C3N=C2Br)Cl)Cl)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrazole-4-carbonitrile, 3-amino-5-[(3-methoxyphenyl)amino]-](/img/structure/B8563887.png)
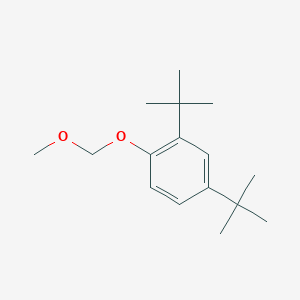

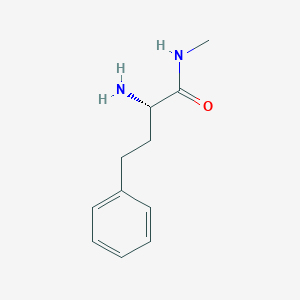
![4-Chloro-6-(3,4-dimethoxyphenyl)pyrido[3,2-d]pyrimidine](/img/structure/B8563903.png)
![3-[4-(diethoxymethyl)phenyl]propan-1-ol](/img/structure/B8563914.png)
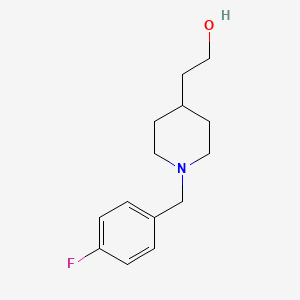
![Methyl 3-amino-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]benzoate](/img/structure/B8563927.png)
